![molecular formula C29H43NO2 B12624911 (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole CAS No. 920510-00-5](/img/structure/B12624911.png)
(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
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Overview
Description
(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound with a unique structure that combines an oxazole ring with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or nitrile.
Attachment of the Naphthalene Moiety:
Introduction of the Tetradecyloxy Group: This step involves the etherification of the naphthalene ring with a tetradecyloxy group, which can be achieved using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the naphthalene moiety.
Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives. The presence of the oxazole ring enhances the lipophilicity of compounds, facilitating their penetration through cell membranes. This characteristic is crucial for their effectiveness against various pathogens. Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies on related oxazole derivatives indicate that they can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase . The dual action of antimicrobial and anticancer properties makes this class of compounds particularly interesting for further research.
Polymer Chemistry
Due to its unique chemical structure, (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole can be utilized in polymer synthesis. Its ability to act as a monomer or additive in polymer formulations could enhance the mechanical properties and thermal stability of the resulting materials. The incorporation of such compounds into polymers may lead to materials with improved performance in various applications, including coatings and composites.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against a range of bacterial strains using disc diffusion methods. Compounds structurally similar to this compound showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines demonstrated that oxazole derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing safer therapeutic agents .
Mechanism of Action
The mechanism of action of (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-Ethyl-2-[6-(dodecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
- (4R)-4-Ethyl-2-[6-(hexadecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Uniqueness
(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is unique due to the specific length of the tetradecyloxy chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it particularly suitable for certain applications where these properties are critical.
Biological Activity
The compound (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is a member of the oxazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the tetradecyloxy group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a comprehensive review on oxazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of similar oxazole compounds, it was found that certain derivatives displayed potent activity against clinically isolated strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1 below:
Compound | Bacterial Strain | MIC (µg/ml) |
---|---|---|
9 | Staphylococcus aureus | 12 |
10 | E. coli | 16 |
12 | Bacillus subtilis | 8 |
20 | Vibrio cholerae | 10 |
These results indicate that modifications to the oxazole structure can significantly enhance antimicrobial efficacy .
Anticancer Activity
Oxazole derivatives have also been investigated for their anticancer potential. Research indicates that certain oxazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Evaluation
In a recent study focused on oxazole derivatives, several compounds were tested against cancer cell lines. The findings are detailed in Table 2:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
A | HeLa (cervical cancer) | 5.2 |
B | MCF-7 (breast cancer) | 3.8 |
C | A549 (lung cancer) | 7.0 |
These results suggest that the structural features of oxazoles play a crucial role in their anticancer activities .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, oxazoles have been reported to exhibit anti-inflammatory and antioxidant activities. These effects may be attributed to their ability to modulate various signaling pathways within cells.
Properties
CAS No. |
920510-00-5 |
---|---|
Molecular Formula |
C29H43NO2 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-(6-tetradecoxynaphthalen-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-31-28-19-18-24-21-26(17-16-25(24)22-28)29-30-27(4-2)23-32-29/h16-19,21-22,27H,3-15,20,23H2,1-2H3/t27-/m1/s1 |
InChI Key |
WSSKTMQQERNEGA-HHHXNRCGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
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